2,3-Dichloro-N-ethylbenzene-1-sulfonamide

Chemical Identity Purity Control Research Reproducibility

This 2,3-dichloro-N-ethyl isomer (CAS 1094729-60-8) is a structurally defined sulfonamide probe with a distinct steric/electronic signature versus 3,5-dichloro variants. The N-ethyl group optimizes lipophilicity (cLogP ~2.35) and pKa, critical for membrane permeability and metalloenzyme zinc coordination. Procuring >98% purity ensures SAR data reliability by eliminating isomeric impurity artifacts, which is essential for mapping halogen-binding topographies in carbonic anhydrase and advancing dichlorophenyl sulfonamide chemotypes.

Molecular Formula C8H9Cl2NO2S
Molecular Weight 254.13 g/mol
Cat. No. B13267197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-N-ethylbenzene-1-sulfonamide
Molecular FormulaC8H9Cl2NO2S
Molecular Weight254.13 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C8H9Cl2NO2S/c1-2-11-14(12,13)7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3
InChIKeyBBLRGCCQYFSUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-N-ethylbenzene-1-sulfonamide: Analytical Benchmarking for Research and Industrial Procurement


2,3-Dichloro-N-ethylbenzene-1-sulfonamide (CAS 1094729-60-8) is a halogenated arylsulfonamide with the molecular formula C₈H₉Cl₂NO₂S and a molecular weight of 254.13 g/mol [1]. It belongs to the benzenesulfonamide class, which is widely explored for enzyme inhibition, particularly against carbonic anhydrases and bacterial dihydropteroate synthase [2], [3]. The compound is characterized by a 2,3-dichloro substitution pattern on the phenyl ring and an N-ethyl substituent on the sulfonamide nitrogen. Currently, this specific isomer is a specialty research chemical available from a limited number of suppliers, and its physicochemical and biological profile remains sparsely documented compared to its more extensively studied positional isomers [1], [3].

Substitution Pattern Drives Biological and Physicochemical Performance: The Case for 2,3-Dichloro-N-ethylbenzene-1-sulfonamide


Positional isomerism and N-substitution critically modulate the electronic distribution, steric environment, and hydrogen-bonding capacity of sulfonamides, which in turn dictate target binding affinity, metabolic stability, and solubility [1], [2]. In a comparative study on carbonic anhydrase inhibitors, the relocation of chloro substituents from the 3,5-positions to other ring positions significantly altered inhibitory potency, demonstrating that dichlorobenzene isomer identity cannot be treated interchangeably for biological screening [1]. Similarly, the N-ethyl group influences lipophilicity and the pKa of the sulfonamide NH, which is a key determinant of both membrane permeability and zinc coordination in metalloenzyme targets [2]. Consequently, procuring a generic “dichloro-N-ethylbenzenesulfonamide” without specifying the 2,3-substitution pattern introduces uncontrolled variables that can confound structure-activity relationship (SAR) studies and scale-up development.

Quantitative Differentiation of 2,3-Dichloro-N-ethylbenzene-1-sulfonamide Against Its Closest Analogs


Molecular Identity and Purity: A Defined Starting Point for Reproducible Research

2,3-Dichloro-N-ethylbenzene-1-sulfonamide (CAS 1094729-60-8) is supplied at a certified purity of 98% (HPLC), providing a consistent chemical identity that eliminates the ambiguity of mixed isomer batches . In contrast, the 2,4-dichloro isomer (CAS 886123-03-1) and the 3,4-dichloro isomer (CAS 6326-17-6) share the same molecular formula (C₈H₉Cl₂NO₂S) and molecular weight (254.13 g/mol) but possess different CAS numbers and InChI keys, directly impacting their reactivity and biological target engagement , . The unambiguous specification of the 2,3-dichloro substitution pattern ensures batch-to-batch consistency in SAR campaigns.

Chemical Identity Purity Control Research Reproducibility

Comparative Carbonic Anhydrase Binding Affinity of Dihalogenated Benzenesulfonamide Isomers

For carbonic anhydrase (CA) isozyme VB, a key CNS and obesity target, 3,5-dichlorobenzenesulfonamide derivatives bearing a hydrazone moiety at the para-position displayed low nanomolar affinity (Kd = 6.6–8.1 nM) [1]. The study explicitly demonstrates that chloro substituent position matters: the 3,5-dichloro pattern enhanced binding compared to non-chlorinated analogs, and the authors attribute this to optimized halogen bonding and hydrophobic packing in the active site [1]. While direct Kd data for the 2,3-dichloro-N-ethyl derivative against CA VB are not yet reported, the 2,3-pattern provides a distinct steric and electronic profile from the 3,5-pattern, offering a complementary SAR probe for mapping the halogen-binding pocket.

Carbonic Anhydrase Inhibition Isomer Selectivity Drug Discovery

Mycobacterial Enzyme Inhibition: 3,5-Dichloro vs. 2,3-Dichloro Substitution Patterns

In a whole-cell assay against M. bovis BCG, 3,5-dichlorobenzenesulfonamide exhibited an IC₅₀ of 0.41 ± 0.02 mM, while unsubstituted benzenesulfonamide showed no inhibition (NI) at 5 mM [1]. This establishes that dihalogenation is a prerequisite for mycobacterial enzyme inhibition in this scaffold. The 2,3-dichloro pattern has not been evaluated in this assay system, but the proven activity of the 3,5-regioisomer validates chlorinated benzenesulfonamides as a productive chemotype for antitubercular screening.

Antimycobacterial Activity Enzyme Inhibition Tuberculosis

Predicted Lipophilicity and Solubility Benchmarks for the 2,3-Dichloro-N-ethyl Isomer

The N-ethyl group is a key modulator of lipophilicity in sulfonamide series. For the 2,3-dichloro-N-ethyl isomer, the predicted LogP (cLogP) is approximately 2.2–2.5 (calculated via ChemAxon/ALOGPS consensus), compared to a predicted LogP of ~1.5–1.8 for the unsubstituted 2,3-dichlorobenzenesulfonamide (CAS 82967-94-0) [1], . This ~0.7 log unit increase in lipophilicity is expected to enhance passive membrane permeability, as described by the Lipinski rule-of-five framework. Conversely, aqueous solubility at pH 7.4 is predicted to be 2- to 3-fold lower for the N-ethyl analog relative to the parent sulfonamide [1].

Lipophilicity ADME Prediction Physicochemical Profiling

Recommended Application Scenarios for 2,3-Dichloro-N-ethylbenzene-1-sulfonamide Based on Current Evidence


Structure-Activity Relationship (SAR) Studies on Carbonic Anhydrase Isozyme Selectivity

The compound serves as a structurally defined probe for exploring the halogen-binding topography of carbonic anhydrase active sites. The 2,3-dichloro pattern provides a distinct steric and electronic signature compared to established 3,5-dichloro inhibitors (Kd = 6.6–8.1 nM for CA VB [1]), enabling researchers to map the contributions of individual chloro substituents to isozyme selectivity. Procurement of the >98% pure isomer ensures that observed differences in Kd or IC₅₀ reliably reflect the 2,3-substitution rather than an impurity-driven artifact.

Mycobacterial Enzyme Inhibition Screening in Whole-Cell Assays

Given that 3,5-dichlorobenzenesulfonamide demonstrates validated antimycobacterial activity (IC₅₀ = 0.41 mM vs. M. bovis BCG [2]), the 2,3-dichloro-N-ethyl variant represents a logical next step for expanding SAR around the dichlorophenyl sulfonamide chemotype. Its higher predicted lipophilicity (cLogP ≈ 2.2–2.5 [3]) may enhance mycobacterial cell wall penetration, a critical factor in whole-cell screening campaigns. The 98% certified purity minimizes the risk of confounding cytotoxicity from synthesis by-products.

Medicinal Chemistry Lead Optimization Programs Targeting CNS or Inflammatory Disorders

The N-ethyl substituent is a well-established tool for modulating sulfonamide ADME properties without introducing a chiral center [3]. The balanced lipophilicity (cLogP ≈ 2.2–2.5 [3]) aligns with CNS drug-like space, while the 2,3-dichloro pattern provides a halogen-bonding architecture that may engage distinct residues in targets such as chemokine receptors (CCR4) or ion channels. The compound's current limited commercial availability makes early procurement advantageous for establishing a proprietary SAR position.

Analytical Reference Standard for Isomer-Specific Method Development

The unambiguous InChI Key and >98% purity make this compound a suitable reference for developing HPLC, LC-MS, or NMR methods that must discriminate between closely eluting dichlorobenzenesulfonamide positional isomers. This application is critical in quality control (QC) settings where isomeric purity must be verified during scale-up synthesis or regulatory batch release .

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